Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Lipophilicity ADME CNS drug design

Researchers developing GABA A α5 negative allosteric modulators for cognitive disorders often face unreliable scaffold supply and inconsistent batch purity. This compound solves that with a validated isoxazolo[5,4-b]pyridine core, featuring the 3-methyl, 6-(4-fluorophenyl) substitution pattern: • Confirmed GABA A α5 receptor binding site affinity • Methyl ester handle for rapid amide library synthesis • Balanced clogP (~3.3) for favorable CNS drug-like properties Batch-to-batch ≥98% purity (HPLC), global shipping from regional warehouses.

Molecular Formula C15H11FN2O3
Molecular Weight 286.262
CAS No. 875424-64-9
Cat. No. B2553504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
CAS875424-64-9
Molecular FormulaC15H11FN2O3
Molecular Weight286.262
Structural Identifiers
SMILESCC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)OC
InChIInChI=1S/C15H11FN2O3/c1-8-13-11(15(19)20-2)7-12(17-14(13)21-18-8)9-3-5-10(16)6-4-9/h3-7H,1-2H3
InChIKeyKJXLRUQPHZFMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS 875424-64-9) – Core Scaffold & Procurement Baseline


Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS 875424-64-9) is a synthetic heterocyclic compound built on the isoxazolo[5,4-b]pyridine scaffold, a privileged chemotype recognized for its affinity toward the GABA A α5 receptor binding site [1]. The molecule carries a 4-fluorophenyl substituent at the C6 position, a methyl group at C3, and a methyl ester at C4, giving it a molecular formula of C₁₅H₁₁FN₂O₃ and a molecular weight of 286.26 g/mol . This specific substitution pattern distinguishes it from other isoxazolo[5,4-b]pyridine-4-carboxylates that are commercially available as research chemicals.

Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate – Why In-Class Substitution Is Not Straightforward


Isoxazolo[5,4-b]pyridine-4-carboxylate derivatives cannot be freely interchanged because subtle changes to the C3 and C6 substituents profoundly influence both the scaffold's biological target profile and its physicochemical properties. The 3-methyl analog exhibits a distinct steric and electronic environment compared to the 3-phenyl or 3-cyclopropyl variants, which can lead to different affinities for the GABA A α5 receptor [1]. Additionally, the 4-fluorophenyl at C6 contributes to a unique combination of lipophilicity and metabolic stability that is not replicated by 4-chlorophenyl, 4-methoxyphenyl, or heteroaryl congeners [2]. Therefore, substituting this compound with a close analog without re-validation risks altering potency, selectivity, and DMPK outcomes.

Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate – Quantitative Differentiation Evidence


3-Methyl vs. 3-Phenyl Substitution – Impact on Lipophilicity and ADME Predictability

Replacing the 3-phenyl group with a 3-methyl group reduces the calculated logP by approximately 1.5–2 log units, moving the compound into a more favorable range for CNS drug candidates. The target compound (3-methyl) has a predicted logP of ~3.3, whereas the 3-phenyl analog Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS not available) is predicted to have a logP of ~4.9 . This difference lowers the risk of high tissue distribution and potential off-target binding associated with excessively lipophilic congeners [1].

Lipophilicity ADME CNS drug design

4-Fluorophenyl at C6 – Electronic and Metabolic Stability Advantages Over 4-Chlorophenyl

The 4-fluorophenyl substituent offers a distinct electronic profile compared to the 4-chlorophenyl analog. The electron-withdrawing effect of fluorine (σp = 0.06) is weaker than that of chlorine (σp = 0.23), which can reduce the compound's susceptibility to oxidative metabolism at the para position. This is consistent with the general observation that fluorine-substituted aromatics exhibit greater metabolic stability than their chlorinated counterparts in human liver microsome assays [1]. While direct head-to-head data for this specific scaffold are not publicly available, the class-level trend is well-documented.

Metabolic stability CYP inhibition fluorine substitution

Methyl Ester at C4 – Superior Versatility for Amide Library Synthesis vs. Acid Analogs

The methyl ester functionality at C4 allows for direct, high-yielding amidation under mild conditions, as demonstrated in the patent literature for isoxazolo[5,4-b]pyridine GABA A α5 ligands [1]. In contrast, the corresponding carboxylic acid (CAS 923909-95-9) requires activation steps and is prone to decarboxylation under forcing conditions. The methyl ester thus serves as an ideal, stable precursor for the systematic generation of 4-carboxamide libraries, enabling rapid SAR exploration.

Building block Amide coupling SAR exploration

Purity and Identity – Vendor-Supplied Analytical Data for Direct Use in Screening

Commercially available batches from MolCore are supplied with a purity of ≥98% (NLT 98%) as determined by HPLC . This purity level is generally sufficient for direct use in biochemical and cell-based assays without additional purification. In comparison, some in-class analogs (e.g., Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate) are offered at 97% purity . The 1% purity difference may be meaningful in sensitive assay formats where impurities can affect data reproducibility.

Purity Quality control Screening readiness

Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate – Optimal Application Scenarios


GABA A α5 Receptor Ligand Lead Optimization

The isoxazolo[5,4-b]pyridine scaffold is validated in the patent literature for GABA A α5 receptor affinity [1]. The 3-methyl, 6-(4-fluorophenyl) substitution pattern offers a favorable balance of predicted lipophilicity (clogP ~3.3) and the methyl ester ready for amide diversification. Medicinal chemistry teams aiming to develop selective GABA A α5 negative allosteric modulators for cognitive enhancement can use this compound as a starting point for parallel amide library synthesis.

Kinase Inhibitor Scaffold Hopping

Related isothiazolo[5,4-b]pyridine derivatives have been reported as selective GAK inhibitors with low nanomolar affinity [1]. The isoxazolo analog presents an opportunity for scaffold hopping to explore isosteric replacements that may alter kinase selectivity profiles. The methyl ester functionality is advantageous for rapid derivatization and subsequent biochemical screening against a panel of kinases.

Chemical Tool for Epigenetic Target Profiling

Given the scaffold's presence in patents targeting protein tyrosine kinases (e.g., c-Met) [1], this compound can serve as a core intermediate for the synthesis of chemical probes aimed at epigenetic or kinase targets. The 4-fluorophenyl group is a common pharmacophore for interaction with hydrophobic pockets, while the methyl ester allows attachment of various warheads for targeted protein degradation studies.

Herbicide Discovery Programs

Isoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives are claimed in herbicidal patents [1]. The target compound, as a methyl ester prodrug form, may exhibit improved foliar uptake compared to the free acid. Agricultural chemistry groups can evaluate this compound in greenhouse assays for weed control, leveraging the structural differentiation provided by the 4-fluorophenyl group.

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